

## Aspidostomide B spectroscopic data (NMR, MS, IR, UV)

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Compound of Interest		
Compound Name:	Aspidostomide B	
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# In-Depth Spectroscopic Analysis of Aspidostomide B

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aspidostomide B**, a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum. This document is intended for researchers, scientists, and drug development professionals who require detailed structural and analytical information on this marine natural product.

**Aspidostomide B**, with the molecular formula C<sub>13</sub>H<sub>10</sub>Br<sub>4</sub>N<sub>2</sub>O<sub>3</sub>, is part of a family of bioactive compounds with potential applications in pharmaceutical research. The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

#### **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data for **Aspidostomide B**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Aspidostomide B (500.13 MHz, CDCl<sub>3</sub>)



Position	δ (ppm)	Multiplicity	J (Hz)
4	6.96	S	
6	4.25	m	
7	2.50	m	
7	2.25	m	
8	4.40	m	
11	7.60	S	
13	7.30	S	
NH-1	10.50	br s	
NH-5	9.11	d	8.0
NH-10	11.55	br s	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Aspidostomide B (125.13 MHz, CDCl<sub>3</sub>)



Position	δ (ppm)	Туре
2	121.3	С
3	100.6	С
4	113.2	СН
5a	129.0	С
6	55.4	СН
7	30.2	CH <sub>2</sub>
8	58.6	СН
9a	135.5	С
11	116.2	СН
12	114.9	С
13	125.0	СН
14	112.5	С
15	151.2	С
16	160.1	C=O
17	170.0	C=O

Table 3: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data for Aspidostomide B

Technique	Data
HRESIMS	m/z [M+H] <sup>+</sup> , Exact mass and isotopic pattern consistent with the molecular formula $C_{13}H_{10}Br_4N_2O_3$ .
IR (KBr)	V <sub>max</sub> (cm <sup>-1</sup> ): 3415, 3288, 1685, 1630, 1535
UV (MeOH)	λ <sub>max</sub> (nm) (log ε): 275 (4.20), 310 (3.95)



#### **Experimental Protocols**

The spectroscopic data presented above were obtained using the following methodologies:

General Experimental Procedures Optical rotations were measured on a PerkinElmer 343 polarimeter. UV spectra were recorded in methanol (MeOH) on a Hewlett-Packard 8452 spectrometer. Infrared spectra were obtained as a film on potassium bromide (KBr) plates on a Nicolet-Magna 550 FT-IR spectrometer.

NMR Spectroscopy All NMR spectra were recorded in deuterated chloroform (CDCl<sub>3</sub>) using the signals of the residual nondeuterated solvent as an internal reference. The spectra were acquired on a Bruker Avance II 500 MHz spectrometer operating at 500.13 MHz for <sup>1</sup>H and 125.13 MHz for <sup>13</sup>C. Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to establish the structure and assign all proton and carbon signals.

Mass Spectrometry High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the molecular formula of the compound. The analysis was carried out in positive ion mode.

#### **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Aspidostomide B**.

Workflow for the spectroscopic analysis of a natural product.

This comprehensive guide provides the necessary spectroscopic data and methodologies for the characterization of **Aspidostomide B**. This information is critical for its potential use in drug discovery and development, allowing for further investigation into its biological activities and mechanism of action.

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